molecular formula C12H17N3O B2817908 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one CAS No. 2044835-10-9

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2817908
CAS No.: 2044835-10-9
M. Wt: 219.288
InChI Key: KVXZYVSSXOSCHQ-UHFFFAOYSA-N
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Description

“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a compound with the CAS Number: 1209399-68-7. It has a molecular weight of 173.65 and is a powder in physical form .


Molecular Structure Analysis

The Inchi Code for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is 1S/C7H11N3.ClH/c8-7-9-3-4-10(7)5-6-1-2-6;/h3-4,6H,1-2,5H2,(H2,8,9);1H .


Physical and Chemical Properties Analysis

“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a powder in physical form. It has a molecular weight of 173.65 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of derivatives related to the chemical structure of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one, focusing on the synthesis of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one through cyclization reactions. Quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography were employed to determine the mechanism of these reactions, highlighting the compound's role in the development of heterocyclic compounds with potential pharmacological applications (Shestakov et al., 2011).

Supramolecular Chemistry

The compound's imidazole moiety has been utilized in the design of supramolecular dioxygen receptors, demonstrating the versatility of this chemical structure in forming inclusion complexes with porphinatoiron(II) in aqueous solutions. These complexes have shown to bind dioxygen with varying affinities, underscoring the potential of such molecular frameworks in mimicking biological oxygen transport and storage mechanisms (Kano et al., 2012).

Conformational Analysis and Receptor Activity

In the realm of medicinal chemistry, the structural motif of this compound has been instrumental in the diastereoselective synthesis of compounds acting on histamine H3 receptors. This highlights the compound's contribution to the development of selective agonists with potential therapeutic benefits, showcasing the significance of conformational restriction in enhancing receptor affinity and specificity (Khan et al., 1997).

Antimicrobial and Antioxidant Properties

Further research has extended into the synthesis of novel derivatives incorporating the imidazole ring, aimed at evaluating their antimicrobial and antioxidant properties. Such studies reveal the potential of these compounds in developing new therapeutic agents with enhanced biological activity (Rajkumar et al., 2014), (Sadula et al., 2014).

Environmental and Analytical Chemistry

The compound's derivatives have also found applications in environmental and analytical chemistry, particularly in the development of gas chromatographic methods for the determination of herbicides. This underscores the utility of the compound's derivatives in enhancing the sensitivity and specificity of analytical techniques for environmental monitoring (Anisuzzaman et al., 2000).

Safety and Hazards

The safety information for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” includes the following hazard statements: H315, H319, H335. The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-[1-(cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-12(2)9(14-11(12)16)10-13-5-6-15(10)7-8-3-4-8/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXZYVSSXOSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=NC=CN2CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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